
Indeno(1,2,3-kl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno(1,2,3-kl)acridine is a polycyclic aromatic compound that belongs to the class of acridine derivatives These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2,3-kl)acridine typically involves multi-step organic reactions. One common method is the intramolecular Povarov reaction, which involves the cyclization of aromatic amines with aldehydes and olefins under acidic conditions . This reaction is known for its efficiency in constructing nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of acidic magnetic dendrimers as catalysts has been reported to facilitate the synthesis of related compounds under mild conditions . These catalysts can be easily separated and recycled, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Indeno(1,2,3-kl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism by which Indeno(1,2,3-kl)acridine exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, leading to the disruption of essential biological processes such as DNA replication and transcription . The compound’s planar structure allows it to fit snugly between the base pairs, stabilizing the DNA-intercalator complex and inhibiting the activity of DNA-dependent enzymes.
Vergleich Mit ähnlichen Verbindungen
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10,1-mna]acridine
- Dibenz[c,h]indeno[1,3-kl]acridine
Uniqueness: Indeno(1,2,3-kl)acridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and organic electronics .
Eigenschaften
CAS-Nummer |
386-77-6 |
|---|---|
Molekularformel |
C19H11N |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |
InChI-Schlüssel |
QKNNKYUQAGCZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


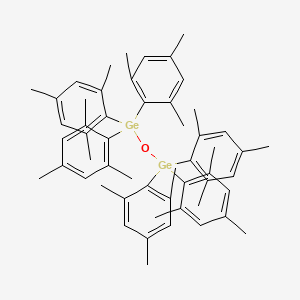
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
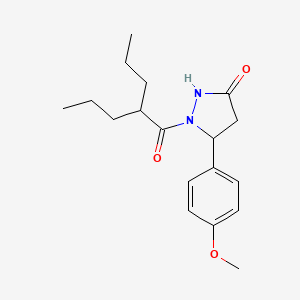
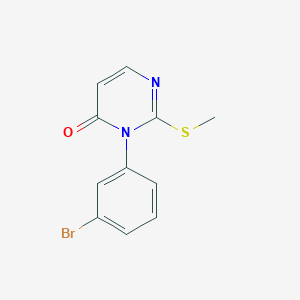
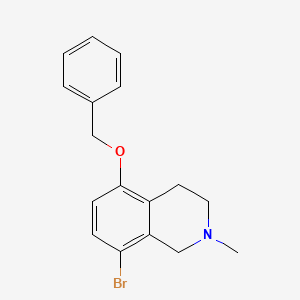
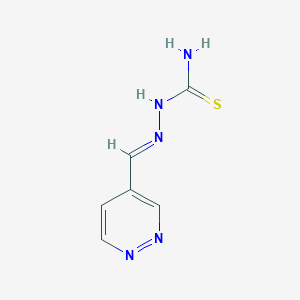
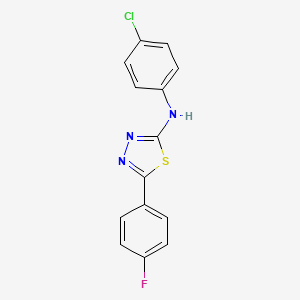
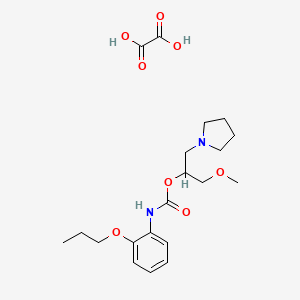
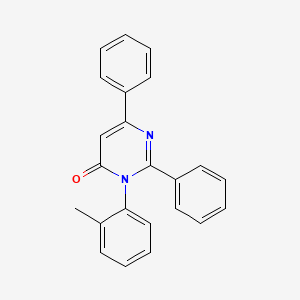
![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
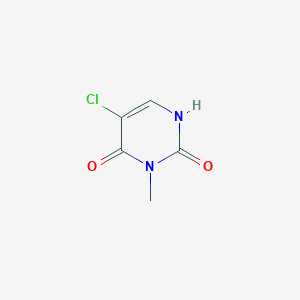

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)
